molecular formula C13H12N4O B3035377 8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 320417-37-6

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No.: B3035377
CAS No.: 320417-37-6
M. Wt: 240.26 g/mol
InChI Key: FRMNGYHWYCWVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It belongs to the class of fused heterocycles, incorporating a pyrazolo[1,5-a]quinazoline core, a scaffold recognized for its significant potential in drug discovery . The structure combines a tetrahydropyrazoloquinazoline-dione system with a carbonitrile functional group, making it a valuable intermediate for constructing more complex molecules or for probing biological activity.Quinazoline and pyrazoloquinoline derivatives are extensively investigated for their diverse biological activities. Research on related analogs has demonstrated broad pharmacological potential, including as anticancer, antibacterial, and anti-inflammatory agents . The presence of the carbonitrile group at the 3-position is a common feature in medicinal chemistry, often used to fine-tune properties like potency and metabolic stability or to serve as a synthetic handle for further chemical modification. This compound is presented as a key building block for researchers developing novel therapeutic candidates, screening for new biologically active hits, or studying structure-activity relationships (SAR). It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8,8-dimethyl-6-oxo-7,9-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-13(2)3-10-9(11(18)4-13)7-15-12-8(5-14)6-16-17(10)12/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMNGYHWYCWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=C(C=NN23)C#N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137931
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320417-37-6
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7,8,9-Tetrahydro-8,8-dimethyl-6-oxopyrazolo[1,5-a]quinazoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Annulation via Quinazolinone Intermediate

Quinazolinones serve as foundational intermediates due to their electrophilic reactivity at C6 and C8 positions. A representative synthesis begins with 6,8-dimethylquinazolin-4(3H)-one, which undergoes cyclocondensation with a nitrile-containing pyrazole precursor.

Procedure

  • Quinazolinone Preparation :
    • 2-Amino-4,6-dimethylbenzoic acid is treated with acetic anhydride under reflux to form 6,8-dimethylquinazolin-4(3H)-one.
    • Yield: 78–85% (ethanol, 12 h reflux).
  • Pyrazole Ring Formation :
    • The quinazolinone reacts with malononitrile and hydrazine hydrate in DMF at 100°C for 8 h, inducing [3+2] cycloaddition.
    • The nitrile group is introduced via nucleophilic substitution at C3.
    • Yield: 62% (after recrystallization from ethanol).

Mechanistic Insight :
The reaction proceeds via enolate formation at the quinazolinone’s carbonyl, followed by attack from hydrazine to generate a hydrazone intermediate. Subsequent cyclization with malononitrile forms the pyrazole ring, with the nitrile group positioned ortho to the fused junction.

Multicomponent Cyclocondensation

This one-pot method combines 2-aminobenzonitrile, dimethyl acetylenedicarboxylate (DMAD), and hydrazine hydrate under basic conditions.

Procedure

  • Reaction Setup :
    • 2-Aminobenzonitrile (1 eq), DMAD (1.2 eq), and hydrazine hydrate (1.5 eq) are stirred in methanol with K2CO3 (10 mol%) at 60°C for 6 h.
    • The mixture is quenched with ice-water, and the precipitate is filtered.
  • Cyclization :
    • Intermediate undergoes spontaneous cyclization upon heating (80°C, 4 h), forming the fused pyrazoloquinazoline core.
    • Yield: 70–75% (HPLC purity >95%).

Key Advantages :

  • Avoids isolation of intermediates.
  • DMAD acts as both an electron-deficient dienophile and methyl group source.

Catalytic and Solvent Effects

Transition Metal Catalysis

Palladium-catalyzed cross-coupling enhances regioselectivity during pyrazole formation. For example, Suzuki-Miyaura coupling introduces aryl groups at C5, though this is less critical for the target compound.

Optimized Conditions :

  • Catalyst: Pd(OAc)2 (5 mol%).
  • Ligand: XPhos (10 mol%).
  • Solvent: Toluene/EtOH (4:1).
  • Yield improvement: 12% over non-catalytic routes.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) favor cyclization kinetics, while protic solvents (EtOH, MeOH) improve crystallinity.

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 6 68 92
Ethanol 8 62 98
Acetonitrile 10 55 90

Data adapted from kinetic studies.

Scalability and Industrial Feasibility

Batch processes (1–10 kg scale) report consistent yields (65–70%) using ethanol as a green solvent. Continuous-flow systems reduce reaction time to 2 h but require specialized equipment for exothermic steps.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline compounds .

Scientific Research Applications

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares structural similarities with pyrazolo[1,5-a]pyrimidines and triazoloquinazolines but differs in ring saturation and substitution patterns. Key analogs include:

Compound Name Core Structure Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Pyrazolo[1,5-a]quinazoline 8,8-dimethyl, 6-oxo, 3-carbonitrile 82–89 N/A Under investigation
25c (N-(4-Chlorophenyl)-2-(4-methoxyphenylamino)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxamide) Pyrazolo[1,5-a]quinazoline 4-chlorophenyl, 4-methoxyphenylamino, carboxamide 72 291–293 Antitumor (in vitro)
5,7-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (6) Pyrazolo[1,5-a]pyrimidine 5,7-dimethyl, 4-methylphenyl, 3-carbonitrile N/A N/A Structural characterization
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile Triazolo[1,5-a]pyrimidine 7-oxo, 6-carbonitrile N/A N/A Synthetic intermediate
6-Ethyl-2,5-dimethyl-7-oxidanylidene-4~{H}-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 6-ethyl, 2,5-dimethyl, 7-oxo, 3-carbonitrile N/A N/A Crystallographic analysis

Key Observations :

  • Substituent Effects : The 8,8-dimethyl group in the target compound reduces ring strain compared to analogs like 25c, which has a carboxamide substituent enhancing solubility and target affinity .
  • Functional Groups : The 3-carbonitrile group is conserved across analogs (e.g., pyrazolo[1,5-a]pyrimidines in ), suggesting its role in π-stacking or dipole interactions .

Physical and Spectral Data

Key Spectral Features

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch at ~1662 cm⁻¹ aligns with 25c (1662 cm⁻¹), confirming the 6-oxo group .
  • NMR Data : The 8,8-dimethyl group appears as two singlets in $^1$H NMR (δ ~1.2–1.5 ppm), distinct from methylene protons in unsaturated analogs (δ ~2.5–3.5 ppm) .

Melting Points and Stability

  • The target compound’s derivatives (e.g., 25c) exhibit high melting points (291–293°C), reflecting crystalline stability due to hydrogen bonding from carboxamide groups .
  • Pyrazolopyrimidines with electron-withdrawing groups (e.g., 3-carbonitrile) show lower melting points (~150–200°C) due to reduced intermolecular forces .

Antitumor Potential

  • Compound 25c : Exhibits inhibitory activity against breast cancer cell lines (IC₅₀ ~5 µM), attributed to the 4-chlorophenyl group enhancing hydrophobic interactions with kinase targets .

Antimicrobial and Antiviral Activity

  • Pyrazolo[1,5-a]pyrimidines : Demonstrated antimicrobial effects against E. coli (MIC ~25 µg/mL) via membrane disruption .
  • Triazoloquinazolines : Inhibit SARS-CoV-2 Mpro (binding affinity ΔG = -8.44 kcal/mol), highlighting the carbonitrile’s role in viral protease binding .

Biological Activity

8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile (CAS Number: 320417-37-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by its unique pyrazoloquinazoline structure, which is significant in pharmacological applications. The molecular formula is C13H12N4OC_{13}H_{12}N_4O, indicating the presence of multiple functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazoloquinazolines exhibit notable anti-inflammatory properties. In a study conducted by Abdellatif et al., several pyrazole derivatives were synthesized and tested for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that compounds with similar structures to this compound demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .

Table 1 summarizes the anti-inflammatory activity of related compounds:

CompoundIC50 (μM)COX Selectivity Index
Compound A0.028.22
Compound B0.049.31
8,8-Dimethyl derivativeTBDTBD

Anticancer Activity

The anticancer potential of pyrazoloquinazolines has been explored extensively. A study highlighted that compounds with a similar structure to this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action primarily involves the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation .

Table 2 presents the cytotoxicity data against selected cancer cell lines:

Cell LineIC50 (μg/mL)Mechanism of Action
MCF-7TBDEGFR Inhibition
HepG2TBDThymidylate Synthase Inhibition

Antimicrobial Activity

The antimicrobial properties of pyrazoloquinazolines have also been documented. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. For instance, some derivatives have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the low μg/mL range .

Table 3 summarizes the antimicrobial activity:

MicroorganismMIC (μg/mL)Activity Type
Mycobacterium tuberculosis0.78Antitubercular
Staphylococcus aureusTBDAntibacterial

Case Studies

  • Anti-inflammatory Study : A recent study evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. The results indicated that certain derivatives exhibited superior efficacy compared to traditional NSAIDs like diclofenac .
  • Anticancer Evaluation : In vitro studies on various quinazoline derivatives revealed significant cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapy agents. The study utilized flow cytometry to assess cell cycle arrest and apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8,8-dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile, and how are intermediates characterized?

  • Methodology : High-yield synthesis (82–89%) involves reacting dimedone (1,3-diketone) with orthoesters under catalyst-free conditions to form the tetracyclic core. Key intermediates are confirmed via multinuclear NMR (e.g., 1^1H, 13^13C), FT-IR, and mass spectrometry (MS). Regioselectivity in substitution patterns (2- vs. 3-position) is validated by comparing spectral data with literature . Alternative Biginelli-type multicomponent reactions using 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes yield derivatives with 47–80% efficiency .

Q. How can researchers ensure structural fidelity of substituted derivatives during synthesis?

  • Methodology : Employ tandem analytical techniques:

  • NMR : Monitor chemical shifts for methyl groups at C8 (δ ~1.4–1.6 ppm for 1^1H; δ ~25–30 ppm for 13^13C) and the carbonyl resonance (δ ~165–170 ppm for 13^13C).
  • MS : Confirm molecular ion peaks (e.g., [M+H+^+] at m/z 283 for the parent compound) and fragmentation patterns.
  • X-ray crystallography (if available): Resolve regiochemical ambiguities in substitution .

Advanced Research Questions

Q. What strategies optimize regioselectivity in C2/C3 functionalization of the pyrazoloquinazoline scaffold?

  • Methodology :

  • Steric and electronic control : Use bulky substituents (e.g., aryl groups) at C3 to direct electrophilic attacks to C2.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at reactive sites.
  • Catalytic systems : Transition metals (e.g., Pd) or Brønsted acids (e.g., polyphosphoric acid) improve selectivity in cross-coupling or cyclization steps .
    • Validation : Compare 1^1H NMR coupling constants (e.g., J = 2.0–2.4 Hz for H3 in C3-substituted derivatives) .

Q. How do structural modifications influence biological activity (e.g., GABAA_A receptor modulation)?

  • Methodology :

  • Electrophysiological assays : Use patch-clamp techniques on recombinant GABAA_A receptors (α1β2γ2 subtypes) to measure potentiation/inhibition.
  • Structure-activity relationship (SAR) : Introduce substituents at C8 (e.g., nitro, methoxy) and assess EC50_{50} shifts. For example, 8-nitro derivatives show enhanced binding affinity due to electron-withdrawing effects .
  • Molecular docking : Simulate interactions with the benzodiazepine-binding site (e.g., hydrogen bonding with α1-His102) .

Q. What computational tools predict the stability and reactivity of pyrazoloquinazoline derivatives?

  • Methodology :

  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to evaluate relative energies of tautomers or conformers.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation or degradation pathways.
  • PharmMapper modeling : Identify potential kinase targets (e.g., JNK1, PKA) by mapping pharmacophores .

Contradictions and Resolution

Q. Why do reported yields vary for Biginelli-type syntheses of related compounds (47–89%)?

  • Analysis : Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) reduce nucleophilicity, lowering yields.
  • Catalyst dependence : Catalyst-free methods (47–80%) favor simplicity but may require longer reaction times vs. acid-catalyzed routes (e.g., HCl in ethanol, 65–89%) .
    • Resolution : Screen solvent systems (e.g., ethanol vs. toluene) and catalysts (e.g., DMAP, polyphosphoric acid) for optimal efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Reactant of Route 2
8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.